Molecular structure and formula of 5-Bromo-3-chloro-2-fluorobenzoyl chloride
Molecular structure and formula of 5-Bromo-3-chloro-2-fluorobenzoyl chloride
Advanced Building Block for Halogenated Kinase Inhibitor Scaffolds
Executive Summary
5-Bromo-3-chloro-2-fluorobenzoyl chloride (CAS: 1536225-35-0) is a highly specialized electrophilic intermediate used primarily in the synthesis of poly-halogenated pharmacophores.[1][2] Its unique substitution pattern—featuring fluorine, chlorine, and bromine on a single benzene ring—provides orthogonal handles for sequential functionalization. This compound is increasingly relevant in the development of next-generation kinase inhibitors (e.g., BRAF/MEK pathways) where precise halogen placement modulates metabolic stability and binding affinity.
This guide details the molecular architecture, validated synthetic protocols, and reactivity landscape of this critical building block, designed for medicinal chemists and process engineers.
Molecular Architecture & Physicochemical Profile
The compound's reactivity is defined by the synergistic electronic effects of its three halogen substituents. The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly activating the carbonyl carbon toward nucleophilic attack. The meta-chlorine and para-bromine atoms (relative to the acyl group) provide steric bulk and lipophilicity, while serving as distinct sites for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 5-Bromo-3-chloro-2-fluorobenzoyl chloride |
| CAS Number | 1536225-35-0 |
| Molecular Formula | C₇H₂BrCl₂FO |
| Molecular Weight | 271.90 g/mol |
| Precursor Acid CAS | 1449008-15-4 (5-Bromo-3-chloro-2-fluorobenzoic acid) |
| Physical State | Low-melting solid or viscous liquid (dependent on purity) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |
| Storage | < +8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated |
Synthetic Pathway: Chlorination Protocol
The synthesis of 5-Bromo-3-chloro-2-fluorobenzoyl chloride is typically achieved via the nucleophilic acyl substitution of its corresponding benzoic acid. Due to the steric crowding and electronic deactivation from the fluorine atom, the use of a catalyst (DMF) is critical to form the reactive Vilsmeier-Haack intermediate.
Validated Laboratory Protocol
Scale: 10.0 g (Acid Precursor) Reagents: Thionyl Chloride (SOCl₂), N,N-Dimethylformamide (DMF, Cat.), Toluene (Solvent).
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Setup: Charge a flame-dried 250 mL round-bottom flask with 5-bromo-3-chloro-2-fluorobenzoic acid (10.0 g, 39.5 mmol) and anhydrous toluene (50 mL).
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Activation: Add catalytic anhydrous DMF (0.1 mL).
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Chlorination: Add Thionyl Chloride (5.7 mL, 79.0 mmol, 2.0 eq) dropwise via an addition funnel under a nitrogen stream. Caution: Gas evolution (SO₂, HCl).
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Reaction: Heat the mixture to reflux (80–90°C) for 3–4 hours. Monitor reaction progress by quenching an aliquot with methanol and analyzing the methyl ester via HPLC/TLC.
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Workup: Once conversion is >98%, cool to room temperature. Concentrate under reduced pressure to remove excess SOCl₂ and toluene.
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Purification: The crude acyl chloride is typically used directly in the next step due to its hydrolytic instability. If isolation is required, vacuum distillation is the preferred method.
Figure 1: Synthetic Workflow & Mechanism
Caption: Conversion of the benzoic acid precursor to the acyl chloride using thionyl chloride activation.
Reactivity Landscape & Drug Discovery Applications
The primary utility of 5-Bromo-3-chloro-2-fluorobenzoyl chloride lies in its role as a "linchpin" scaffold. The acyl chloride moiety allows for the rapid attachment of the halogenated aromatic ring to amines (forming amides) or alcohols (forming esters), which are ubiquitous motifs in kinase inhibitors (e.g., Encorafenib analogs).
Key Reaction Pathways
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Amide Coupling (Primary Pathway): Reaction with heterocyclic amines (e.g., aminopyrazoles, anilines) to generate the core pharmacophore.
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Friedel-Crafts Acylation: Reaction with electron-rich aromatics using AlCl₃ to form diaryl ketones.
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Orthogonal Cross-Coupling: Post-amidation, the 5-Bromo position is susceptible to Suzuki coupling, while the 3-Chloro position remains intact for later functionalization, allowing for highly controlled library generation.
Figure 2: Reactivity & Functionalization Logic
Caption: Divergent synthesis pathways. The amide route is the primary entry point for drug discovery.
Handling, Safety, and Stability
This compound is a corrosive lachrymator . Strict adherence to safety protocols is non-negotiable.
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Hydrolytic Instability: The high electrophilicity caused by the ortho-fluorine makes this compound extremely sensitive to moisture. It will rapidly hydrolyze back to the parent acid and HCl gas upon contact with moist air.
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Protocol: Handle only in a fume hood or glovebox. Store under argon.
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Hazards:
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H314: Causes severe skin burns and eye damage.
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H335: May cause respiratory irritation.[3]
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Neutralization: Spills should be neutralized with sodium bicarbonate solution or lime. Glassware should be rinsed with methanol (to form the methyl ester) before washing with water to prevent violent acid hydrolysis.
References
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Aromsyn Co., Ltd. (2025). Product Monograph: 5-bromo-3-chloro-2-fluorobenzoic acid (CAS 1449008-15-4).[4][5][6][7] Retrieved from
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BLD Pharm. (2025).[2] Safety Data Sheet & Structure: 5-Bromo-3-chloro-2-fluorobenzoyl chloride (CAS 1536225-35-0).[1][2] Retrieved from
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ChemicalBook. (2025). Compound Properties: 5-Bromo-3-chloro-2-fluorobenzoic acid.[4][5][6][7] Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74892428, 5-bromo-3-chloro-2-fluorobenzoic acid. Retrieved from
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Fisher Scientific. (2025). Safety Data Sheet: Halogenated Benzoyl Chlorides. Retrieved from
Sources
- 1. 1280786-80-2|5-Bromo-3-chloro-2-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 151982-51-3|4-Bromo-2-fluorobenzoyl chloride|BLD Pharm [bldpharm.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 1449008-15-4 | 5-bromo-3-chloro-2-fluorobenzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. buyersguidechem.com [buyersguidechem.com]
- 6. buyersguidechem.com [buyersguidechem.com]
- 7. 5-Bromo-3-chloro-2-fluorobenzoic acid | 1449008-15-4 [chemicalbook.com]
